

# Alimix (Cisapride): A Comprehensive Technical Guide on its Molecular Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cisapride, marketed under trade names such as **Alimix** and Propulsid, is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.[1] It was first synthesized by Janssen Pharmaceuticals in 1980.[1] Cisapride functions primarily as a selective serotonin 5-HT<sub>4</sub> receptor agonist, which indirectly stimulates parasympathetic nerve activity by promoting the release of acetylcholine in the myenteric plexus.[1][2] This mechanism of action made it a therapeutic option for conditions such as gastroesophageal reflux disease (GERD) and gastroparesis.[1][3] However, due to significant safety concerns related to serious cardiac side effects, including long QT syndrome and arrhythmias, its use has been withdrawn or severely restricted in many countries.[1][2][4] This guide provides an in-depth technical overview of the molecular structure, physicochemical properties, pharmacology, and key experimental methodologies related to Cisapride.

# Molecular Structure and Physicochemical Properties

Cisapride is a substituted piperidinyl benzamide derivative.[4] Its chemical structure is characterized by a complex arrangement of aromatic and heterocyclic moieties.

## **Chemical Identity**



Identifier	Value
IUPAC Name	4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide[4][5]
CAS Number	81098-60-4[4][6]
Chemical Formula	C23H29CIFN3O4[4][6]
Molecular Weight	465.9 g/mol [4][5]
Synonyms	R 51619, Prepulsid, Propulsid, Enteropride[4][6]

**Physicochemical Data** 

Property	Value	Source
Melting Point	109.8 °C (monohydrate)	[7]
рКа	7.9 (primary, associated with the piperidinyl nitrogen)	[3]
LogP (computed)	3.4	[5]
Solubility	Practically insoluble in water. [4][7] Soluble in DMSO (to 100 mM) and acetone.[7] Sparingly soluble in methanol.[7]	
Appearance	White to slightly beige powder. [8]	_

# **Pharmacology and Mechanism of Action**

Cisapride's primary pharmacological effect is the enhancement of gastrointestinal motility. This is achieved through its action as a selective agonist at serotonin 5-HT<sub>4</sub> receptors.[1][2]

# 5-HT<sub>4</sub> Receptor Agonism



The 5-HT<sub>4</sub> receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs subunit. Activation of this receptor by an agonist like Cisapride initiates a downstream signaling cascade.

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#### Signaling Pathway Details:

- Receptor Binding: Cisapride binds to the 5-HT4 receptor on myenteric neurons.
- G-Protein Activation: This binding event activates the associated Gαs protein.
- Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A
  (PKA).
- Acetylcholine Release: PKA activation ultimately results in an increased release of acetylcholine (ACh) from the neuron terminals.[2]

This released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased muscle contraction and enhanced motility.[2]

### **Other Potential Mechanisms**

Some studies have suggested that Cisapride may also have actions independent of the 5-HT<sub>4</sub> receptor, including a possible direct effect on smooth muscle, though the primary mechanism is considered to be the facilitation of acetylcholine release.

# **Pharmacokinetics and Pharmacodynamics**

A summary of key pharmacokinetic and pharmacodynamic parameters for Cisapride is provided below.



**Pharmacokinetic Properties** 

Parameter	- Value	Details
Bioavailability	30-40%	Subject to significant first-pass metabolism.[1]
Protein Binding	97.5%	Primarily binds to albumin.[1]
Metabolism	Hepatic	Extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1]
Elimination Half-life	~10 hours	Can be prolonged in elderly patients.[1][9]
Excretion	Urine and Feces	The parent drug and its metabolites are eliminated via both renal and biliary routes.

**Pharmacodynamic Properties** 

Parameter	Value	Target/Effect
EC50	140 nM	5-HT4 Receptor Agonism[1]
IC50	9.4 nM	hERG Potassium Channel Blockade[1]

The potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is the primary mechanism responsible for the observed cardiac side effects, as it leads to a prolongation of the QT interval and an increased risk of potentially fatal arrhythmias.

# **Experimental Protocols**

Characterization of Cisapride's interaction with the 5-HT<sub>4</sub> receptor involves various in-vitro assays. Below are generalized methodologies for key experiments.

## **Radioligand Binding Assay (Competition)**



This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like Cisapride) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of Cisapride for the 5-HT4 receptor.

#### Materials:

- Receptor Source: Membrane preparations from cells expressing 5-HT<sub>4</sub> receptors (e.g., guinea pig striatum).[4]
- Radioligand: A high-affinity 5-HT4 receptor antagonist, such as [3H]-GR113808.[4]
- Test Compound: Cisapride, dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
- Filtration Apparatus: Glass fiber filters and a cell harvester.

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#### Methodology:

- Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand ([3H]-GR113808) and varying concentrations of unlabeled Cisapride.
- Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).
- Filtration: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.



• Data Analysis: Plot the percentage of radioligand binding inhibition against the logarithm of the Cisapride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> (the concentration of Cisapride that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

## **Functional Assay: Acetylcholine Release**

This assay measures the functional consequence of 5-HT<sub>4</sub> receptor activation by quantifying the release of acetylcholine from neuronal preparations.

Objective: To measure the effect of Cisapride on acetylcholine release from myenteric plexus neurons.

#### Materials:

- Tissue Preparation: Isolated strips of guinea pig ileum or colon containing the myenteric plexus.
- Radiolabeling: [3H]-Choline to label the acetylcholine stores within the neurons.
- Stimulation: Electrical field stimulation (EFS) to evoke neurotransmitter release.
- · Test Compound: Cisapride.
- Inhibitors: Tetrodotoxin (to block neuronal action potentials) and atropine (to block muscarinic receptors) can be used as controls.[6]

#### Methodology:

- Tissue Loading: Incubate the tissue strips with [3H]-Choline, which is taken up by cholinergic neurons and converted into [3H]-Acetylcholine.
- Washout: Perfuse the tissue with a physiological salt solution to wash out excess [<sup>3</sup>H] Choline.
- Sample Collection: Collect fractions of the perfusate at regular intervals to measure basal [3H]-ACh release.



- Stimulation: Apply EFS to the tissue to evoke a consistent release of [3H]-ACh.
- Drug Application: Add Cisapride to the perfusion solution and continue to collect fractions during and after its application, both under basal and EFS conditions.
- Quantification: Measure the radioactivity in the collected fractions using liquid scintillation counting.
- Data Analysis: Compare the amount of [3H]-ACh released in the presence of Cisapride to the amount released under control conditions to determine its effect on acetylcholine release.

## Conclusion

Cisapride is a potent gastroprokinetic agent with a well-defined mechanism of action centered on 5-HT<sub>4</sub> receptor agonism. Its molecular properties and pharmacokinetic profile led to its clinical use for motility disorders. However, the significant off-target activity on hERG potassium channels, resulting in cardiotoxicity, ultimately led to its withdrawal from many markets. The study of Cisapride remains a valuable case study in drug development, highlighting the critical importance of receptor selectivity and thorough off-target screening to ensure patient safety. The experimental protocols detailed herein represent standard methodologies for characterizing the pharmacological profile of such compounds.

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